

# SMILES string for 2-Chloro-4,6-dimethylnicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2-Chloro-4,6-dimethylnicotinonitrile
Cat. No.:	B082373

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## Technical Guide: 2-Chloro-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4,6-dimethylnicotinonitrile**, a substituted nicotinonitrile with potential applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities of related compounds, with a focus on its potential as a scaffold for kinase inhibitors. Experimental protocols and relevant data are presented to support further research and development efforts.

## Chemical Identity and Properties

**2-Chloro-4,6-dimethylnicotinonitrile** is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
SMILES String	<chem>Cc1cc(C)nc(c1C#N)Cl</chem>	<a href="#">[1]</a>
InChIKey	RETJKTAVEQPNMH-UHFFFAOYSA-N	<a href="#">[1]</a>
Molecular Formula	<chem>C8H7ClN2</chem>	<a href="#">[1]</a>
Molecular Weight	166.61 g/mol	<a href="#">[1]</a>
CAS Number	14237-71-9	<a href="#">[2]</a>

## Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4,6-dimethylnicotinonitrile** is not readily available in the cited literature, a general method can be adapted from the synthesis of similar nicotinonitrile derivatives. The following protocol is a representative procedure based on the synthesis of 2-chloro-4-methyl nicotinonitrile and other related structures.[\[3\]](#)[\[4\]](#)

## Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (Adapted)

This procedure involves a two-step process: (1) condensation to form a dihydropyridine intermediate, and (2) subsequent chlorination and aromatization.

### Step 1: Synthesis of 2-hydroxy-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
- Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

#### Step 2: Synthesis of **2-Chloro-4,6-dimethylNicotinonitrile**

- In a well-ventilated fume hood, suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride ( $\text{POCl}_3$ ).
- Slowly heat the mixture to reflux. The reaction is typically exothermic and should be controlled carefully.
- Maintain the reflux for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess  $\text{POCl}_3$ .
- Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
- Collect the crude product by filtration, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

#### Characterization Data:

While specific spectral data for the title compound is limited in the searched literature, researchers can expect to characterize the final product using standard analytical techniques:

- $^1\text{H}$  NMR: Expected signals would correspond to the two methyl groups and the aromatic proton.
- $^{13}\text{C}$  NMR: Signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons should be observable.
- IR Spectroscopy: Characteristic peaks for the  $\text{C}\equiv\text{N}$  (nitrile) stretch and  $\text{C}-\text{Cl}$  stretch would be expected.

- Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a characteristic isotopic pattern for a chlorine-containing compound.

## Biological Activity and Potential Applications

While direct biological data for **2-Chloro-4,6-dimethylnicotinonitrile** is not extensively documented in the provided search results, the broader class of nicotinonitrile derivatives has shown significant promise in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Pim Kinase Inhibition

Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various human cancers.[\[5\]](#)[\[6\]](#)[\[8\]](#) Downregulation of Pim-1 kinase activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.[\[8\]](#)

A study on novel nicotinonitrile derivatives demonstrated that some compounds exhibit sub-micromolar IC<sub>50</sub> values against Pim kinase isoforms.[\[5\]](#)[\[6\]](#) For instance, one of the most potent derivatives, compound 8e from the study, showed an IC<sub>50</sub> of ≤ 0.28 μM against the three Pim kinases.[\[5\]](#)[\[6\]](#)

Table of Biological Activity for Representative Nicotinonitrile Derivatives (Pim-1 Kinase Inhibitors):

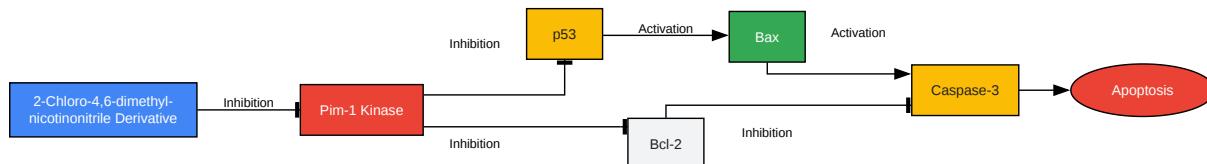
Compound	Target	IC <sub>50</sub> (nM)	Cell Line	Reference
Compound 4k	PIM-1 Kinase	21.2	-	<a href="#">[7]</a>
Compound 7b	PIM-1 Kinase	18.9	-	<a href="#">[7]</a>
Staurosporine (Reference)	PIM-1 Kinase	16.7	-	<a href="#">[7]</a>

### Potential in Neurodegenerative Diseases

The nicotinic scaffold is also of interest in the context of neurodegenerative diseases. Nicotinic acetylcholine receptors (nAChRs) are implicated in neuroprotective signaling pathways.<sup>[9][10]</sup> <sup>[11]</sup> Stimulation of these receptors, particularly the  $\alpha 7$  subtype, can activate pro-survival pathways involving Src kinase, PI3K, and Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x.<sup>[10]</sup> While no direct studies link **2-Chloro-4,6-dimethylnicotinonitrile** to nAChR modulation, its core structure suggests that it could serve as a starting point for the design of novel ligands targeting these receptors.

## Signaling Pathway

Based on the activity of related nicotinonitrile derivatives as Pim kinase inhibitors, a plausible signaling pathway leading to apoptosis in cancer cells can be proposed. Inhibition of Pim-1 kinase can lead to the activation of pro-apoptotic pathways.



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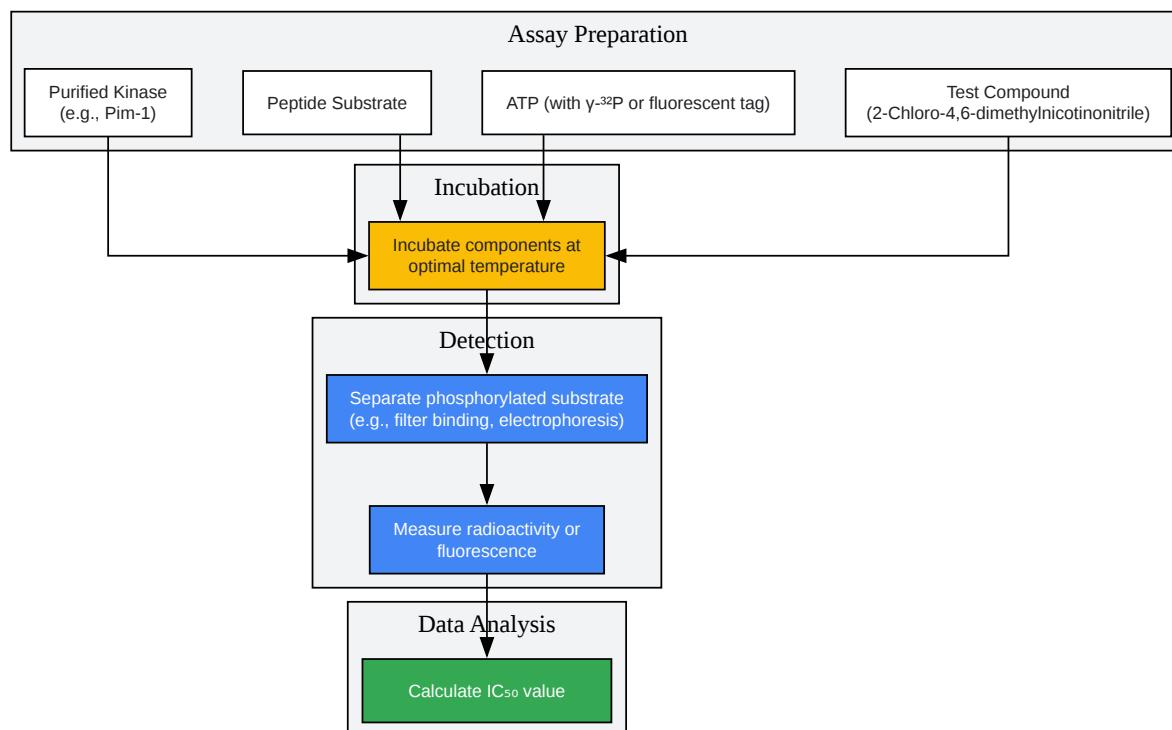
Caption: Proposed apoptotic pathway initiated by a **2-Chloro-4,6-dimethylnicotinonitrile** derivative.

## Experimental Workflows and Assays

To evaluate the biological activity of **2-Chloro-4,6-dimethylnicotinonitrile** and its derivatives, a series of standard *in vitro* assays can be employed.

### Kinase Inhibition Assay

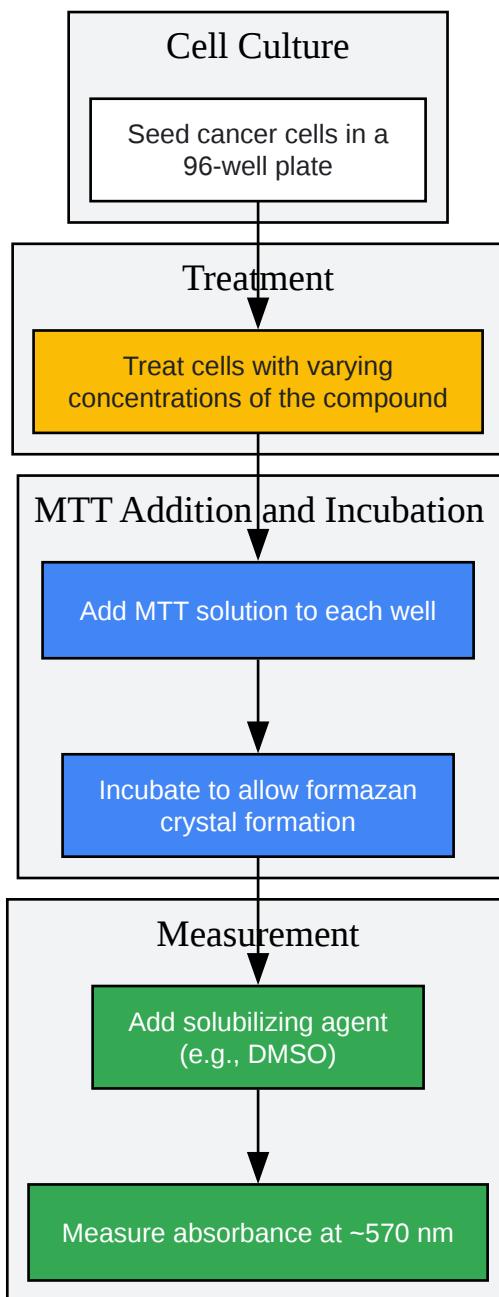
A common method to determine the inhibitory activity against a specific kinase, such as Pim-1, is through an *in vitro* kinase assay.

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Caption: General workflow for an in vitro kinase inhibition assay.

## Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compound on cancer cell lines, the MTT assay is a widely used colorimetric method.



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Caption: Workflow for determining cell viability using the MTT assay.

## Conclusion

**2-Chloro-4,6-dimethylnicotinonitrile** represents a valuable chemical scaffold for the development of novel therapeutic agents. The existing literature on related nicotinonitrile

derivatives strongly suggests its potential as a precursor for potent kinase inhibitors, particularly targeting the Pim kinase family, which is relevant for anticancer drug discovery. Furthermore, its core structure holds promise for the exploration of modulators of nicotinic acetylcholine receptors for the treatment of neurodegenerative disorders. The experimental protocols and data presented in this guide are intended to facilitate further research into the synthesis, characterization, and biological evaluation of **2-Chloro-4,6-dimethylnicotinonitrile** and its analogues.

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- To cite this document: BenchChem. [SMILES string for 2-Chloro-4,6-dimethylnicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082373#smiles-string-for-2-chloro-4-6-dimethylnicotinonitrile>

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